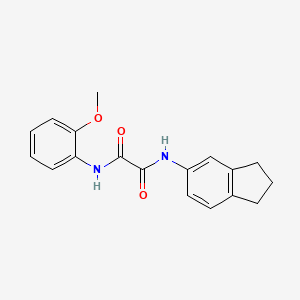
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide is an organic compound that features a unique structure combining an indene moiety with a methoxyphenyl group. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Preparation Methods
The synthesis of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indene and 2-methoxyphenylamine.
Condensation Reaction: The 2,3-dihydro-1H-indene is reacted with 2-methoxyphenylamine in the presence of a suitable catalyst to form the desired ethanediamide compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential bioactive properties, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-methoxyphenyl)ethanediamide can be compared with similar compounds such as:
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-methoxyphenyl)ethanediamide: This compound features a similar structure but with a different substitution pattern on the phenyl ring.
N~1~-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-hydroxyphenyl)ethanediamide: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Properties
CAS No. |
93369-12-1 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-3-2-7-15(16)20-18(22)17(21)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
JTPCTUPWAPOWGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















